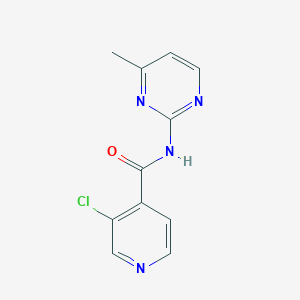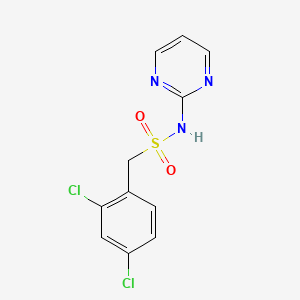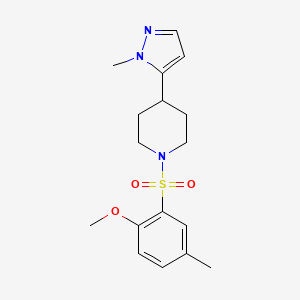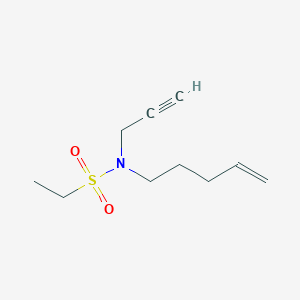![molecular formula C11H11F3O4 B7679824 2-[[2-(Trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane](/img/structure/B7679824.png)
2-[[2-(Trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[2-(Trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 290.24 g/mol. The compound has a unique structure that makes it useful in many different ways.
作用机制
The mechanism of action of 2-[[2-(Trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane is not fully understood. However, studies have shown that it acts by inhibiting the activity of certain enzymes and signaling pathways in the body. This leads to a reduction in inflammation, cancer cell proliferation, and oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[[2-(Trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane have been studied extensively. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth. Additionally, it has been found to have anti-oxidant properties, which can help protect cells from oxidative damage.
实验室实验的优点和局限性
The advantages of using 2-[[2-(Trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane in lab experiments include its high purity, solubility in organic solvents, and well-established synthesis method. However, the limitations include its relatively high cost and limited availability.
未来方向
There are many future directions for research on 2-[[2-(Trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane. Some potential areas of study include:
1. Further exploration of the compound's anti-inflammatory properties and its potential use in the treatment of inflammatory diseases.
2. Investigation of the compound's anti-cancer properties and its potential use in the development of new cancer therapies.
3. Examination of the compound's anti-oxidant properties and its potential use in the prevention of oxidative stress-related diseases.
4. Development of new synthesis methods to improve the yield and reduce the cost of the compound.
5. Exploration of the compound's potential use in other scientific fields, such as materials science and catalysis.
In conclusion, 2-[[2-(Trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane is a chemical compound with many potential applications in scientific research. It has been found to have anti-inflammatory, anti-cancer, and anti-oxidant properties, and has been used in the development of new drugs and as a tool in biochemical research. Further research is needed to fully understand the compound's mechanism of action and potential applications in various fields.
合成方法
The synthesis of 2-[[2-(Trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane involves the reaction of 2-(Trifluoromethoxy)phenol with formaldehyde and acetaldehyde in the presence of a catalyst. The resulting product is then purified by recrystallization to obtain the final compound. This method has been optimized to produce high yields of the compound with excellent purity.
科学研究应用
2-[[2-(Trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane has been extensively studied for its potential applications in various scientific fields. It has been found to have anti-inflammatory, anti-cancer, and anti-oxidant properties. The compound has also been used in the development of new drugs and as a tool in biochemical research.
属性
IUPAC Name |
2-[[2-(trifluoromethoxy)phenoxy]methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O4/c12-11(13,14)18-9-4-2-1-3-8(9)17-7-10-15-5-6-16-10/h1-4,10H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVQWWZQQAGYED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)COC2=CC=CC=C2OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7679761.png)
![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(thiophen-3-ylmethyl)urea](/img/structure/B7679763.png)


![6-[2-[Benzyl(methyl)amino]ethylsulfanylmethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7679776.png)

![1-[2-(3,5-Dichlorophenyl)ethyl]-1,2,4-triazole](/img/structure/B7679794.png)
![4-fluoro-3-methyl-N-[5-(3-methylbutyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7679796.png)
![5-benzyl-3-[(1-propan-2-ylpyrazol-3-yl)methylsulfonyl]-1H-1,2,4-triazole](/img/structure/B7679808.png)
![2-[1-(1,3-Dioxolan-2-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol](/img/structure/B7679823.png)
![N-[methyl(propyl)sulfamoyl]propanamide](/img/structure/B7679830.png)
![4-[(2-ethylphenyl)methylsulfamoyl]-N,N-dimethylbenzamide](/img/structure/B7679838.png)